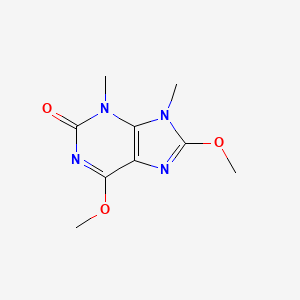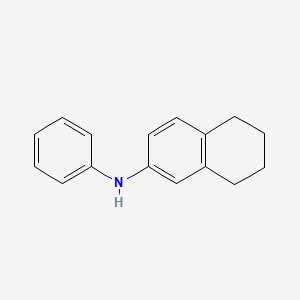
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one is a chemical compound with a unique structure that falls under the category of purine derivatives This compound is characterized by its two methoxy groups at positions 6 and 8, and two methyl groups at positions 3 and 9 on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine precursor with appropriate methoxy and methyl substituents. The reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Catalysts and advanced purification techniques like crystallization and chromatography are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted purine derivatives with varying functional groups.
Scientific Research Applications
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit DNA or RNA synthesis by targeting nucleic acid polymerases or other related enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethoxy-3,9-dimethyl-3,9-dihydro-2H-purin-2-one: shares structural similarities with other purine derivatives such as caffeine, theobromine, and theophylline.
Caffeine: Known for its stimulant effects, caffeine has three methyl groups and is widely consumed in beverages.
Theobromine: Found in chocolate, theobromine has two methyl groups and is known for its mild stimulant effects.
Theophylline: Used in medicine, theophylline has two methyl groups and is used to treat respiratory diseases like asthma.
Uniqueness
What sets this compound apart is its unique substitution pattern with methoxy groups at positions 6 and 8, which may confer distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to other purine derivatives, potentially leading to novel applications and effects.
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6,8-dimethoxy-3,9-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-7-5(6(15-3)11-8(12)14)10-9(16-4)13(7)2/h1-4H3 |
InChI Key |
QRSWYGRKBKPMBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=O)N2C)OC)N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)









